PERFLUORO-ISO-PROPYLCYCLOHEXANE
Description
Perfluoro-iso-propylcyclohexane is a fully fluorinated cyclohexane derivative with an iso-propyl substituent. These compounds belong to the broader class of per- and polyfluoroalkyl substances (PFAS), characterized by high thermal stability, chemical inertness, and hydrophobic/lipophobic properties due to strong C–F bonds .
The iso-propyl group introduces steric effects and branching, which may influence physical properties such as boiling point, viscosity, and surface activity compared to linear perfluorinated cyclohexanes. Applications of such compounds historically include use as heat-transfer fluids, lubricants, and surfactants, though their environmental persistence has raised regulatory concerns .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18/c10-1(2(11,8(22,23)24)9(25,26)27)3(12,13)5(16,17)7(20,21)6(18,19)4(1,14)15 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQHQHZMHCGTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436109 | |
| Record name | Undecafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423-02-9 | |
| Record name | Undecafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoro-iso-propylcyclohexane can be synthesized through the fluorination of iso-propylcyclohexane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. The process involves the stepwise replacement of hydrogen atoms with fluorine atoms, resulting in the formation of the fully fluorinated compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process is carefully monitored to ensure the purity and yield of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Perfluoro-iso-propylcyclohexane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids or other oxidized products.
Reduction: Reduction reactions are less common but can occur under extreme conditions, potentially breaking some of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, although they require highly reactive nucleophiles and specific conditions
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Metal hydrides or catalytic hydrogenation under high pressure.
Substitution: Strong nucleophiles like alkoxides or amines under elevated temperatures
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated hydrocarbons.
Substitution: Fluorinated derivatives with substituted functional groups
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Weight : Approximately 450 g/mol
- Chemical Structure : A perfluorinated cycloalkane, which imparts low surface tension and high thermal stability.
- Physical Properties : Non-toxic, chemically inert, and highly resistant to degradation.
Scientific Research Applications
-
Tracer and Tagging Agent
- PiPC is widely used as a tracer in environmental studies due to its unique chemical stability and non-reactivity. It can be utilized to track the movement of fluids in various systems, including groundwater and oil reservoirs .
- It serves as a tagging agent in various industrial processes, allowing for the identification and tracking of materials without altering their properties.
-
Medical Applications
- Ophthalmic Uses : PiPC has been investigated for use in eye treatments as a substitute for vitreous humor or aqueous humor. Its properties allow it to maintain transparency and provide support in surgical procedures .
- Diagnostic Imaging : The compound's unique refractive index makes it suitable for enhancing imaging techniques, particularly in ocular diagnostics .
- Electronics and Semiconductor Industry
Industrial Applications
- Fluids for Heat Transfer
- Environmental Monitoring
- Specialized Coatings
Case Studies
Mechanism of Action
Perfluoro-iso-propylcyclohexane exerts its effects primarily through its physical and chemical properties. The strong carbon-fluorine bonds contribute to its stability and resistance to degradation. In biological systems, it can interact with lipid membranes and proteins, potentially affecting cellular processes. The compound’s ability to dissolve gases also plays a role in its applications in oxygen transport and imaging .
Comparison with Similar Compounds
Key Observations :
- Surface Activity : Perfluoro-iso-propyl-1-methyl-cyclohexane exhibits a surface tension of 87.11 mN/m, significantly higher than the 11 mN/m of perfluoro-1,3,5-trimethyl-cyclohexane. This suggests that substitution patterns critically influence intermolecular forces .
Physicochemical Properties
- Thermal Stability: Perfluorodimethylcyclohexane (C₈F₁₆) is noted for its high thermal stability, a trait shared across perfluorocyclohexanes due to the strength of C–F bonds. Branched derivatives like this compound may exhibit even greater stability due to reduced molecular mobility .
- Hydrophobicity : All perfluorocyclohexanes are highly hydrophobic, but branched variants demonstrate enhanced surface activity, making them effective in applications requiring low friction or water repellency .
Environmental and Health Considerations
- Persistence: Perfluorocyclohexanes are environmentally persistent, with half-lives exceeding decades in soil and water.
Research Findings and Data Gaps
- Surface Tension Studies : Evidence confirms that substitution patterns (e.g., iso-propyl vs. methyl groups) significantly alter surface tension, impacting industrial applicability .
Biological Activity
Perfluoro-iso-propylcyclohexane (i-PPCH) is a member of the perfluorinated compounds (PFCs), which are known for their unique chemical properties and potential applications in various fields, including medicine and environmental science. This article aims to explore the biological activity of i-PPCH, focusing on its characteristics, safety profile, and research findings.
Chemical Characteristics
i-PPCH is a perfluorinated hydrocarbon characterized by the complete substitution of hydrogen atoms with fluorine atoms, resulting in a stable and inert compound. Its chemical formula is , and it exhibits properties such as high gas solubility and low toxicity, making it suitable for applications in liquid ventilation and as an oxygen carrier in medical settings .
Inertness and Toxicity
Research indicates that perfluorocarbons, including i-PPCH, are biologically inert and non-toxic. They do not undergo metabolic or catabolic transformations in mammals, which is a significant advantage for their use in biological applications . For instance, studies have demonstrated that i-PPCH can dissolve large volumes of gases like oxygen and carbon dioxide, facilitating gas exchange in liquid environments without causing adverse biological effects .
Case Studies
- Liquid Ventilation Studies : Experimental studies have shown that perfluorocarbons can sustain life in submerged animals through liquid ventilation. Mice submerged in oxygenated perfluorocarbon liquids experienced prolonged survival, highlighting the effectiveness of compounds like i-PPCH in gas exchange applications .
- Personal Exposure Studies : A study conducted in New York City assessed personal exposure to various PFCs, including i-PPCH. The study utilized sensitive sampling techniques to measure exposure levels during scripted activities. It was found that local environmental conditions significantly influenced the distribution and concentration of these tracers, underscoring the importance of understanding exposure pathways for health assessments .
Safety Profile
According to safety data sheets, i-PPCH is not classified as a respiratory or skin sensitizer and shows no evidence of germ cell mutagenicity or carcinogenicity. It is also not expected to cause reproductive toxicity or specific target organ toxicity upon single or repeated exposure .
Ecological Impact
The ecological assessment of i-PPCH indicates that it poses minimal risk to aquatic organisms and does not cause long-term adverse environmental effects. Its persistence and bioaccumulative potential are also considered low, making it an environmentally safer option among fluorinated compounds .
Research Findings Summary
| Aspect | Details |
|---|---|
| Chemical Formula | |
| Biological Inertness | Non-toxic; does not undergo metabolic transformation |
| Applications | Liquid ventilation; oxygen carrier in medical applications |
| Safety Classification | Not classified as carcinogenic, mutagenic, or toxic to reproduction |
| Ecological Effects | Minimal risk to aquatic life; low persistence and bioaccumulation potential |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for perfluoro-iso-propylcyclohexane, and how do reaction conditions (e.g., catalysts, temperature) influence yield and purity?
- Methodological Answer: Use the PICO framework to structure this question:
- P : this compound synthesis.
- I : Variations in reaction conditions (e.g., fluorinating agents like SF₄, temperature ranges).
- C : Comparison of methods (e.g., direct fluorination vs. stepwise substitution).
- O : Yield, purity, and byproduct profiles quantified via GC-MS or NMR .
- Data Analysis: Tabulate reaction parameters and outcomes, highlighting trade-offs between efficiency and scalability.
Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermodynamic properties?
- Methodological Answer: Apply the FINER criteria to evaluate feasibility:
- Feasible : Use NMR (¹⁹F/¹H), FTIR, and DSC for structural and thermal stability analysis.
- Novel : Compare with data from related perfluorocycloalkanes (e.g., perfluorodimethylcyclohexane ).
- Data Contradiction: Address discrepancies in reported melting points by standardizing purity thresholds.
Q. How can environmental monitoring studies optimize detection of this compound in aqueous and soil matrices?
- Methodological Answer: Use PEO framework :
- P : Environmental samples (water, soil).
- E : Extraction techniques (SPE, liquid-liquid extraction).
- O : Detection limits via LC-MS/MS or HRAM Orbitrap .
- Experimental Design: Validate recovery rates across pH and salinity gradients to control matrix effects.
Advanced Research Questions
Q. What computational models (e.g., DFT, molecular dynamics) predict the environmental persistence and degradation pathways of this compound?
- Methodological Answer: Structure using SPIDER framework :
- S : Simulation parameters (force fields, solvation models).
- PI : Degradation mechanisms (hydrolysis, photolysis).
- D : Comparison to experimental half-life data.
- E : Validation via isotopic labeling or intermediate trapping .
- Data Contradiction: Resolve discrepancies between predicted vs. observed degradation products by refining model assumptions.
Q. How do in vitro and in vivo toxicity models reconcile conflicting data on this compound’s bioaccumulation potential?
- Methodological Answer: Apply COSMIN guidelines for systematic review:
- Critically appraise studies for confounding variables (e.g., exposure duration, lipid content in test organisms).
- Use meta-analysis to quantify heterogeneity in BCF (bioconcentration factor) values .
- Experimental Design: Standardize OECD Test Guideline 305 for cross-study comparability.
Q. What strategies address contradictions in reported ecotoxicological thresholds for this compound across species?
- Methodological Answer: Implement mixed-effects models to account for interspecies variability.
- Variables : Body size, metabolic rate, trophic level.
- Data Sources : Compile EC₅₀/LC₅₀ values from EPA ECOTOX database and peer-reviewed literature .
- Analysis: Use sensitivity analysis to identify dominant drivers of toxicity (e.g., membrane permeability vs. protein binding).
Q. How can catalytic degradation systems be designed to target this compound’s stable C-F bonds under ambient conditions?
- Methodological Answer: Apply Design of Experiments (DoE) to optimize variables:
- Factors : Catalyst type (e.g., TiO₂/Pd composites), UV intensity, reaction time.
- Response Surface : Degradation efficiency measured via fluoride ion release .
- Advanced Analysis: Use XPS or EXAFS to characterize catalyst surface interactions.
Methodological Frameworks for Rigorous Research
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
